{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C17H19BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tetrahydro-2H-pyran-2-yl group adds unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the following steps:
Protection of Phenol: The phenol group is protected using tetrahydro-2H-pyran (THP) to form a tetrahydropyranyl ether.
Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds
Scientific Research Applications
Chemistry
In chemistry, (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
The compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of organic semiconductors and materials with high thermal stability .
Mechanism of Action
The mechanism of action of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
- 4-Boronophenoxy)tetrahydro-2H-pyran
Uniqueness
Compared to similar compounds, (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid offers enhanced stability and reactivity due to the presence of the tetrahydro-2H-pyran-2-yl group. This makes it particularly useful in complex organic syntheses and industrial applications .
Properties
CAS No. |
530084-95-8 |
---|---|
Molecular Formula |
C17H19BO4 |
Molecular Weight |
298.1 g/mol |
IUPAC Name |
[4-[4-(oxan-2-yloxy)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H19BO4/c19-18(20)15-8-4-13(5-9-15)14-6-10-16(11-7-14)22-17-3-1-2-12-21-17/h4-11,17,19-20H,1-3,12H2 |
InChI Key |
XOUGNEKNIMJPEO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC3CCCCO3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.